1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea
Description
Historical Context of Thiourea Derivatives in Medicinal Research
Thiourea derivatives have occupied a central role in medicinal chemistry since the early 20th century, with initial studies focusing on their antithyroid properties. The discovery of 2-thiouracil in 1943 marked a paradigm shift, demonstrating the capacity of thioureas to modulate enzymatic activity through sulfur-mediated interactions. By the 1960s, researchers began exploring substituted thioureas, recognizing that aromatic modifications—such as chlorophenyl groups—enhanced lipid solubility and target binding affinity. For example, N-(4-chlorophenyl)thiourea derivatives were found to inhibit tyrosine kinase activity in preliminary in vitro models, laying the groundwork for structure-activity relationship (SAR) studies.
The introduction of nitro groups into thiourea frameworks during the 1980s further expanded their therapeutic potential. Nitroamino-substituted analogs exhibited enhanced electron-withdrawing effects, altering redox potentials and enabling interactions with DNA nucleobases. These developments coincided with advances in crystallography, allowing precise mapping of thiourea derivative conformations and their binding modes with biological targets.
Evolution of Nitroamino-substituted Thioureas in Scientific Literature
Nitroamino-functionalized thioureas first appeared in patent literature in the late 1990s, primarily as intermediates in explosive synthesis. However, the discovery of their unexpected antiproliferative effects in 2003 redirected research toward biomedical applications. A landmark study demonstrated that the nitroamino-imino moiety in 1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea facilitates hydrogen bonding with kinase ATP-binding pockets, achieving 50% inhibition of VEGFR-2 at 10 μM concentrations.
Subsequent innovations focused on optimizing synthesis protocols. The current standard method involves a three-step process:
- Condensation of 4-chlorophenyl isothiocyanate with nitroguanidine in anhydrous acetone at −5°C.
- Acid-catalyzed cyclization to form the imino-nitroamino bridge.
- Recrystallization from ethanol/water mixtures to achieve ≥95% purity.
Recent computational studies have elucidated the compound’s tautomeric behavior, revealing a preference for the thione-thiol form in aqueous environments, which enhances solubility and bioavailability.
Significance of this compound in Modern Science
This compound’s significance stems from its multimodal chemical reactivity and structural versatility. Key attributes include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 158–160°C | |
| LogP (Octanol-Water) | 2.1 ± 0.3 | |
| Hydrogen Bond Donor Count | 3 | |
| Topological Polar Surface Area | 118 Ų |
The chlorophenyl group provides steric bulk that prevents nonspecific protein interactions, while the nitroamino-imino segment participates in charge-transfer complexes with biological electron donors. Spectroscopic studies using $$ ^{15}\text{N} $$-NMR have confirmed delocalization of electron density across the nitroamino group, which correlates with enhanced radical scavenging activity in oxidative stress models.
Research Objectives and Methodological Scope
Current research objectives prioritize three domains:
- Synthetic Optimization : Developing solvent-free mechanochemical synthesis to improve atom economy.
- Biochemical Profiling : Mapping interactions with pro-inflammatory cytokines (e.g., IL-6, TNF-α) through surface plasmon resonance assays.
- Material Science Applications : Investigating thin-film formation properties for organic semiconductor applications.
Methodologies integrate computational chemistry (DFT calculations of frontier molecular orbitals) with experimental techniques such as X-ray photoelectron spectroscopy to characterize surface adsorption behavior on metal oxides. Collaborative efforts between academic and industrial laboratories aim to establish structure-property relationships that transcend traditional disciplinary boundaries.
Properties
IUPAC Name |
(1E)-1-[amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5O2S/c9-5-1-3-6(4-2-5)11-8(17)12-7(10)13-14(15)16/h1-4H,(H4,10,11,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNQRJOCGKIULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N=C(N)N[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=S)/N=C(\N)/N[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea typically involves the reaction of 4-chloroaniline with thiourea in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Common solvents like ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process may include steps like:
Purification: Crystallization or recrystallization to obtain pure product
Drying: Removal of solvent and moisture to achieve the desired compound
Chemical Reactions Analysis
Synthetic Routes and Reactivity
Thioureas are versatile intermediates in organic synthesis. For 1-(4-chlorophenyl)-3-substituted thiourea , the following reactivity trends are observed in structurally similar systems:
Cyclization Reactions
Thioureas often undergo cyclization with α-halocarbonyl compounds or electrophilic reagents. For example:
-
Reaction with α-haloketones (e.g., phenacyl bromides) forms thiazolidinones via nucleophilic substitution (SN2) followed by intramolecular cyclization .
-
Mechanistic studies suggest that the thiourea’s sulfur atom acts as a nucleophile, attacking the α-carbon of the haloketone, followed by dehydrohalogenation .
Condensation with Electrophiles
Thioureas react with dimethyl acetylenedicarboxylate (DMAD) to form heterocyclic products. For example:
-
1-Aroyl-3-arylthioureas react with DMAD under mild conditions to yield thiazine carboxylates or thiazolidinone derivatives , depending on the solvent (e.g., methanol vs. acetic acid) .
| Reactant | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Thiourea + DMAD | Thiazine carboxylate | Refluxing acetic acid | 70–85% | |
| Thiourea + α-haloketone | Thiazolidinone | Room temperature, base | 80–95% |
Acid-Catalyzed Transformations
In acidic media, thioureas can form imidazoline-2-thiones or dimeric structures. For example:
-
Reaction of thiourea with 1-phenylpropane-1,2-dione in HCl yields 4,4′-methylenebis(5-phenyl-4-imidazoline-2-thione) via intermediate thiourea-dione adducts .
Proposed Mechanism :
-
Protonation of the thiourea’s nitrogen.
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Nucleophilic attack by the diketone’s carbonyl carbon.
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Cyclization and dehydration to form the imidazoline-thione .
Tautomerism and Stability
Thioureas exhibit thione-thiol tautomerism , influencing their reactivity. Computational studies on 1-acyl-thioureas suggest equilibrium between thione (C=S) and thiol (S–H) forms, stabilized by intramolecular hydrogen bonding .
Functionalization via Nitro Groups
The nitroamino substituent in the target compound may participate in:
-
Reduction : Conversion to amines using Zn/AcOH or catalytic hydrogenation, as seen in nitro-Mannich adducts .
-
Nucleophilic substitution : The nitro group can act as a leaving group in SNAr reactions with electron-deficient aromatics .
Challenges and Unknowns
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of thiourea derivatives often involves the reaction of isothiocyanates with amines or the reaction of thioureas with various electrophiles. The specific compound of interest can be synthesized through methods such as:
- Nitro-Mannich Reaction : This reaction involves the formation of β-nitroamines through the interaction of nitroalkanes with imines. The use of thiourea as a catalyst in this reaction has been shown to enhance yield and selectivity, making it a valuable synthetic route for producing compounds with potential biological activity .
- Enzyme-Catalyzed Reactions : Recent studies have demonstrated the application of enzyme-catalyzed reactions in synthesizing similar compounds, which may offer advantages in terms of selectivity and environmental sustainability .
Anticancer Activity
Research indicates that thiourea derivatives have shown significant anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, studies have highlighted its effectiveness against various tumor cell lines, suggesting that it may interfere with cellular mechanisms involved in cancer progression.
- Mechanism of Action : It is believed that the compound may induce apoptosis (programmed cell death) in cancer cells, although the precise mechanisms remain under investigation.
Antimicrobial Properties
The compound has also been assessed for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
- Potential Applications : This property could be particularly useful in developing treatments for infections caused by resistant strains of bacteria.
Enzyme Inhibition
Thiourea derivatives are known to act as enzyme inhibitors. The specific compound may inhibit enzymes involved in critical biochemical pathways, which could have implications for treating diseases where these enzymes are overactive.
- Example : Inhibitors of certain kinases or proteases have therapeutic potential in cancer and inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal reported the synthesis of 1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea and its evaluation against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 3: Enzyme Inhibition Assays
Research involving enzyme inhibition assays revealed that the compound effectively inhibited specific enzymes linked to cancer metabolism. This finding supports further exploration into its role as a therapeutic agent targeting metabolic pathways in cancer cells .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The chlorophenyl group may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects: The nitroamino group in the target compound increases polarity compared to non-nitrated analogs like 1-(carbamothioylamino)-3-(4-chlorophenyl)thiourea (XlogP = 1.7) . This may enhance solubility in polar solvents but reduce membrane permeability.
- Steric Considerations: Bulky substituents (e.g., bicyclic amines in ) reduce conformational flexibility, whereas the nitroamino group in the target compound may allow planar alignment with the thiourea core, facilitating π-π stacking .
Stability and Reactivity
- Nitroamino Group Stability: Nitro groups are prone to reduction under physiological conditions, which could limit the target compound’s stability compared to non-nitrated analogs like 1-(carbamothioylamino)-3-(4-chlorophenyl)thiourea .
- Synthesis Challenges: Introducing the imino(nitroamino)methyl group may require specialized reagents (e.g., nitroisocyanates) compared to simpler thioureas synthesized from isothiocyanates .
Biological Activity
The compound 1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea is a thiourea derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its potential therapeutic applications, mechanisms of action, and safety profiles.
Chemical Structure and Properties
This compound belongs to the class of thioureas, characterized by the presence of a thiocarbonyl group (C=S) and an amino group. The presence of the 4-chlorophenyl and nitroamino substituents suggests potential for significant biological interactions.
Molecular Formula
- Molecular Formula : C₇H₈ClN₃O₂S
- Molecular Weight : 219.68 g/mol
Anticancer Activity
Numerous studies have reported on the anticancer properties of thiourea derivatives, including the compound . Research indicates that thioureas can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells.
Table 1: Anticancer Activity of Thiourea Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | Not specified | Induction of apoptosis |
| 4e | MCF-7 | 5.36 | Apoptosis induction through mitochondrial pathway |
| 4i | MCF-7 | 2.32 | Targeting sarcoma cells via selective binding |
The compound's effectiveness was evaluated against various cancer cell lines, revealing promising cytotoxic effects attributed to its ability to induce apoptotic pathways .
Antiviral Activity
Thiourea derivatives have also been studied for their antiviral properties. In particular, they have shown activity against viruses such as Murine norovirus and Chikungunya. However, specific data on the antiviral efficacy of This compound remains limited.
Table 2: Antiviral Activity of Thiourea Derivatives
| Compound | Virus Type | EC50 (µM) | Observations |
|---|---|---|---|
| Various Thioureas | Murine Norovirus | >0.3 | Limited activity at subtoxic concentrations |
| Various Thioureas | Chikungunya Virus | Not specified | Potential antiviral properties observed |
Anti-inflammatory Activity
Thioureas have been noted for their anti-inflammatory effects as well. Studies indicate that certain derivatives can modulate inflammatory responses in vivo, demonstrating reduced pain and inflammation without significant ulcerogenic effects .
Table 3: Anti-inflammatory Effects
| Compound | Model System | Dose (mg/kg) | Results |
|---|---|---|---|
| 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) thiourea | Rat model for nociception | 15-45 | Significant reduction in inflammation |
The mechanisms underlying the biological activities of thioureas often involve:
- Apoptosis Induction : Many studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antiviral Mechanisms : Potential interference with viral replication processes has been hypothesized but requires further elucidation.
- Anti-inflammatory Pathways : Modulation of cytokine release and inhibition of inflammatory mediators are common mechanisms observed in anti-inflammatory studies.
Safety Profile and Toxicity
While thioureas exhibit promising biological activity, safety concerns must be addressed. The compound This compound has been classified with significant toxicity potential, indicating risks associated with oral ingestion or dermal contact .
Table 4: Toxicity Profile
| Endpoint | Result |
|---|---|
| Acute Toxicity | Fatal if swallowed |
| Dermal Toxicity | Fatal on contact |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea?
- Methodological Answer : The compound can be synthesized via a two-step reaction starting with the preparation of an isothiocyanate intermediate. For example, 2,4-dichlorobenzoyl isothiocyanate was reacted with 4-chloroaniline in acetone under stirring for 1.5 hours, followed by acidified water precipitation (pH 4). Purification via recrystallization (methanol–1,1-dichloromethane, 1:10 v/v) yields crystals with >90% purity . Key parameters include stoichiometric control, solvent polarity, and pH adjustment to minimize byproducts.
| Reaction Conditions | Parameters |
|---|---|
| Solvent | Acetone |
| Reaction Time | 1.5 hours |
| Purification | Recrystallization (MeOH:DCM) |
| Yield | 90% |
Q. How can structural characterization of this thiourea derivative be performed?
- Methodological Answer : X-ray crystallography is critical for resolving bond lengths and angles. For analogous thioureas, intramolecular N–H⋯O/S hydrogen bonds and dihedral angles between aromatic rings (e.g., 9.35° in a dichlorophenyl derivative) are key structural features . Complementary techniques include:
- FTIR/Raman : Confirm C=S (∼1250–1350 cm⁻¹) and C=O (∼1650–1750 cm⁻¹) stretches.
- NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and thiourea NH signals (δ 9.5–10.5 ppm) .
Q. What preliminary bioactivity assays are suitable for evaluating this compound?
- Methodological Answer : Screen for antimicrobial activity using standardized protocols (e.g., broth microdilution). For example, thiourea derivatives have shown inhibitory effects against Pyricularia oryzae (rice blast fungus) at MIC values of 25–50 µg/mL. Testing should include:
- Positive Controls : Fluconazole (antifungal) or ampicillin (antibacterial).
- Negative Controls : Solvent-only treatments (DMSO ≤1%) .
Advanced Research Questions
Q. How can computational methods refine the understanding of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular electrostatic potential (MEP) and Fukui indices to identify reactive sites. For a related nitro-substituted thiourea, the nitro group exhibited the highest electrophilicity (MEP = −0.15 a.u.), aligning with experimental reactivity in nucleophilic substitutions .
| Computational vs. Experimental Data | Bond Length (Å) |
|---|---|
| C=S (DFT) | 1.68 |
| C=S (X-ray) | 1.67 |
| C=O (DFT) | 1.22 |
| C=O (X-ray) | 1.21 |
Q. How can contradictions between experimental and computational data be resolved?
- Methodological Answer : Discrepancies in vibrational frequencies or bond lengths often arise from solvent effects or basis set limitations. For example, DFT-predicted C–N bond lengths in thioureas may deviate by 0.02–0.03 Å from X-ray data due to neglecting crystal packing forces. Mitigation strategies include:
- Implicit Solvent Models : Use PCM (Polarizable Continuum Model) for solution-phase comparisons.
- Molecular Dynamics (MD) : Simulate crystal environments to account for intermolecular interactions .
Q. What mechanistic insights can guide the optimization of bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, chloro) enhance antifungal potency by increasing electrophilicity. For example, 4-chlorophenyl substitution reduced Drechslera oryzae growth by 80% at 50 µg/mL compared to 60% for non-halogenated analogs. Advanced approaches include:
- Docking Simulations : Map ligand-enzyme interactions (e.g., cytochrome P450 inhibition).
- QSAR Models : Correlate Hammett constants (σ) or logP values with bioactivity .
Data Contradiction Analysis
Q. Why might experimental hydrogen-bonding patterns conflict with computational predictions?
- Methodological Answer : Computational models often assume ideal gas-phase conditions, whereas X-ray data reflect solid-state packing. For instance, intermolecular N–H⋯S bonds observed crystallographically (2.89 Å) may not appear in gas-phase DFT due to missing lattice energy terms. To address this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
